Home > Products > Screening Compounds P19851 > Psoralen-c 2 cep
Psoralen-c 2 cep -

Psoralen-c 2 cep

Catalog Number: EVT-15480168
CAS Number:
Molecular Formula: C26H35N2O6P
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Psoralen is primarily sourced from plants such as Psoralea corylifolia, celery, parsley, and various citrus fruits. It can also be synthesized chemically, allowing for the production of various derivatives, including Psoralen-C2 CEP, which may have enhanced pharmacological properties compared to the parent compound.

Classification

Psoralen-C2 CEP falls under the category of furocoumarins, which are characterized by a fused furan and coumarin structure. These compounds are known for their diverse biological activities, including photosensitizing effects and potential therapeutic applications in treating skin disorders like psoriasis and vitiligo.

Synthesis Analysis

Methods

The synthesis of Psoralen-C2 CEP can be approached through several methods, each focusing on constructing its unique tricyclic structure. Key methods include:

  1. Formation of Furan Ring on Coumarin Moiety: This traditional method involves the condensation of hydroxycoumarins with halo ketones or polyphosphoric acid-catalyzed cyclization.
  2. Formation of Pyrone Ring on Benzofuran: This method utilizes acetylenic esters of hydroxybenzofurans that undergo intramolecular arylation in the presence of palladium acetate.
  3. Simultaneous Formation of Both Heterocyclic Rings: This innovative approach constructs both the furan and coumarin rings concurrently on a central benzene nucleus, allowing for the generation of various psoralen derivatives tailored for specific biological activities.

Technical Details

The synthesis often employs microwave-assisted techniques to enhance reaction efficiency and yield. Structural modifications during synthesis are crucial for optimizing pharmacological properties, including alterations at specific molecular positions that influence biological activity.

Molecular Structure Analysis

Structure

Psoralen-C2 CEP exhibits a planar tricyclic structure comprising a fused furan ring and coumarin core, forming a furocoumarin entity. The molecular formula typically includes carbon, hydrogen, and oxygen atoms arranged in a configuration conducive to intercalation with nucleic acids.

Data

  • Chemical Formula: C₁₄H₁₀O₅
  • Molecular Weight: Approximately 258.23 g/mol
  • Structural Features: The compound contains reactive double bonds that facilitate interaction with DNA upon ultraviolet light exposure.
Chemical Reactions Analysis

Reactions

Psoralen-C2 CEP is known for its ability to undergo photocycloaddition reactions when exposed to ultraviolet light. This process involves:

  1. Intercalation with DNA: The compound intercalates between base pairs in DNA, particularly targeting thymine bases.
  2. Formation of Cyclobutyl Monoadducts: Upon excitation by ultraviolet light, psoralen forms cyclobutyl-type monoadducts through four-center photocycloaddition reactions.
  3. Cross-Linking: Further irradiation may lead to the formation of diadducts or cross-links between DNA strands, which can impede replication and transcription processes.

Technical Details

The efficiency of these reactions is influenced by factors such as light wavelength and exposure time. The formation of singlet oxygen as a byproduct is also notable but competes with adduct formation.

Mechanism of Action

Process

The mechanism by which Psoralen-C2 CEP exerts its biological effects primarily involves:

  1. DNA Intercalation: The planar structure allows it to fit snugly between DNA base pairs.
  2. Photochemical Activation: Upon exposure to ultraviolet light (typically in the UVA range), the compound becomes activated, leading to the formation of covalent bonds with adjacent pyrimidine bases.
  3. Cross-Linking Effects: This cross-linking can disrupt normal cellular processes, leading to cytotoxic effects that are exploited in therapeutic applications.

Data

Research indicates that psoralens can induce cell cycle arrest and apoptosis in rapidly dividing cells, making them useful in treating certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 100-102 °C.

Chemical Properties

  • Stability: Sensitive to light; should be stored away from direct sunlight.
  • Reactivity: Engages readily in photochemical reactions under ultraviolet light.
  • Toxicity Profile: Classified as having low acute toxicity but requires caution due to potential mutagenicity associated with its reactive nature.
Applications

Scientific Uses

Psoralen-C2 CEP has found numerous applications across various fields:

  1. Dermatology: Used in photochemotherapy (PUVA therapy) for treating skin conditions such as psoriasis and vitiligo by enhancing skin sensitivity to ultraviolet light.
  2. Oncology: Investigated for its potential as an anti-cancer agent due to its ability to induce DNA damage selectively in cancerous cells.
  3. Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it valuable in developing new antimicrobial agents.
  4. Research Tool: Utilized in molecular biology studies to investigate DNA repair mechanisms and the effects of DNA cross-linking agents.
Mechanistic Pathways of Psoralen in Molecular Interactions

Role in Photoactivation-Induced DNA/RNA Cross-Linking Dynamics

Psoralen's photochemical properties enable the formation of covalent interstrand crosslinks (ICLs) in nucleic acids upon ultraviolet A (UVA) irradiation (320–400 nm). This occurs via a two-step [2+2] photocycloaddition mechanism: (1) Psoralen intercalates into double-stranded DNA/RNA helices, positioning its furan and pyrone rings adjacent to pyrimidine bases (primarily thymine/uracil); (2) UVA exposure activates psoralen's 3,4 and 4',5' double bonds, facilitating cyclobutane ring formation with the 5,6 double bonds of opposing pyrimidines [2] [4]. This generates mono-adducts (reversible at 365 nm) or stable di-adducts (crosslinks), with a preference for 5'-TA sequences in DNA and UA motifs in RNA [8].

Crosslinking efficiency is critically dependent on molecular structure and linker length. Comparative analyses reveal aromatic crosslinkers (e.g., dipicolinic acid imidazolide, DPI) achieve >95% crosslinking due to optimal spatial conformation, while aliphatic variants (e.g., diglycolic acid) show ≤27% efficiency [8]. Psoralen's RNA crosslinking specificity enables transcriptome-wide mapping of RNA tertiary structures and interactions, as demonstrated by techniques like SHARC-exo (Spatial 2'-Hydroxyl Acylation Reversible Crosslinking), which resolves nucleotide spatial proximities at ≤1.5 nm precision [8]. This crosslinking disrupts nucleic acid replication and translation, directly contributing to psoralen's antiproliferative effects in malignancies like cutaneous T-cell lymphoma (CTCL) and glioma. In CTCL, PUVA (Psoralen + UVA) induces G2/M arrest and mitochondrial apoptosis via Bax upregulation and Bcl-2 suppression [6].

Table 1: Psoralen-Derived Crosslinking Efficiencies in Nucleic Acids

Crosslinker TypeRepresentative CompoundCrosslinking Efficiency (%)Structural Basis
AliphaticDiglycolic acid27%Flexible linker; susceptible to hydrolysis
AliphaticGlutaric acid94%Optimal linker length; stable conformation
AromaticTerephthalic acid97–99%Rigid planar structure; precise base positioning
AromaticDipicolinic acid (DPI)99%Electron-withdrawing groups; enhanced reactivity

Modulation of Tyrosine Kinase Signaling Cascades

Psoralen indirectly modulates tyrosine kinase signaling by altering redox balance and receptor trafficking, rather than acting as a direct kinase inhibitor. In hepatocellular carcinoma (SMMC7721 cells), psoralen (50–100 μM) suppresses epidermal growth factor receptor (EGFR) phosphorylation and downstream MAPK/ERK activation within 24 hours. This occurs via psoralen-induced reactive oxygen species (ROS), which oxidize critical cysteine residues in EGFR's kinase domain, impairing ATP binding and autophosphorylation [3] [7]. Concomitant downregulation of PI3K/Akt occurs through reduced membrane localization of phosphorylated PDK1, a key Akt activator.

Network pharmacology analyses identify additional kinase targets, including:

  • VEGFR2: Psoralen reduces VEGF-induced phosphorylation at Tyr1175, inhibiting angiogenic signaling in breast cancer models.
  • c-Src: Inactivation of Src kinase (Tyr416 dephosphorylation) disrupts focal adhesion complexes, suppressing osteosarcoma cell migration [6].
  • JAK1/STAT3: Psoralen synergizes with interferon-α (IFN-α) in PUVA therapy to enhance JAK1 inhibition, augmenting STAT3 inactivation and apoptosis in lymphoma [6]. These effects collectively impede tumor cell proliferation, survival, and metastasis.

Table 2: Kinase Pathways Modulated by Psoralen in Oncology Models

Target KinaseCancer ModelFunctional OutcomeProposed Mechanism
EGFRHepatocellular carcinomaG1 cell cycle arrest; ↓ Cyclin D1ROS-mediated cysteine oxidation
VEGFR2Breast adenocarcinoma↓ Tumor angiogenesis; ↑ vessel regressionCompetitive ATP binding inhibition
c-SrcOsteosarcoma↓ Focal adhesion turnover; ↓ invasionAltered SH2 domain conformation
JAK1Cutaneous T-cell lymphomaSynergy with IFN-α; ↑ PUMA expressionAllosteric modulation of kinase domain

Interaction With Cytochrome P450 Enzymes: CYP1A2 Inhibition Mechanisms

Psoralen exhibits dual-phase interactions with CYP1A2: initial induction followed by competitive inhibition. At low concentrations (10–25 μM), psoralen binds the aryl hydrocarbon receptor (AhR) in hepatocytes, triggering AhR nuclear translocation and CYP1A2 gene transcription. This induction elevates CYP1A2 mRNA 3.5-fold and protein 2.8-fold within 12–24 hours in murine models [3]. Paradoxically, at higher concentrations (>50 μM), psoralen acts as a direct competitive inhibitor by occupying the enzyme's substrate-binding pocket. Molecular docking demonstrates psoralen forms:

  • π-π stacking with Phe125 and Phe226
  • Hydrogen bonding with Asn312 and Thr124
  • Hydrophobic interactions with Leu382 and Ala317 [7] [9]

This binding sterically hinders phenacetin O-deethylation (CYP1A2's marker reaction), with an IC₅₀ of 15.2 μM. In vitro assays using recombinant human CYP1A2 show psoralen decreases phenacetin metabolism by 80% at 100 μM, increasing phenacetin's AUC 4.1-fold [7] [9]. Crucially, psoralen's furan ring undergoes CYP1A2-mediated oxidation to epoxide intermediates, which covalently modify the enzyme's heme moiety, causing time-dependent inactivation (KI = 32 μM; kinact = 0.08 min⁻¹) [3]. This metabolic activation links psoralen to hepatotoxicity but also underlies its role in herb-drug interactions (HDIs), particularly with CYP1A2 substrates (e.g., theophylline, clozapine).

Table 3: Pharmacokinetic Parameters of Psoralen-Mediated CYP1A2 Modulation

ParameterInduction PhaseInhibition PhaseMethod
CYP1A2 mRNA Increase3.5-foldN/AqPCR (murine hepatocytes)
IC₅₀ (Direct Inhibition)N/A15.2 μMRecombinant CYP1A2 assay
KI (Metabolism-Dependent)N/A32 μMTDI kinetics (HLMs)
AUC Change (Phenacetin)↓ 30% (indirect)↑ 410%Static HDI model

Endoplasmic Reticulum Stress Induction and Apoptotic Pathway Activation

Psoralen triggers unfolded protein response (UPR) activation by disrupting ER calcium homeostasis and promoting protein misfolding. In SMMC7721 hepatoma cells, psoralen (25–100 μM) induces rapid (<4 h) ER dilation and upregulates ER chaperones: GRP78/BiP (6-fold), GRP94 (4.5-fold), and calreticulin (3.2-fold) [1] [6]. This initiates the three canonical UPR branches:

  • PERK-eIF2α-ATF4: Phosphorylated PERK reduces global translation but selectively increases ATF4 synthesis, driving CHOP (DDIT3) transcription.
  • IRE1α-XBP1: Activated IRE1α splices XBP1 mRNA, enhancing CHOP and GADD34 expression.
  • ATF6: Cleaved ATF6 directly binds the CHOP promoter, amplifying its expression 12-fold [1] [5].

Sustained CHOP elevation (>24 h) mediates apoptosis through:

  • Transcriptional repression of BCL-2 (4.5-fold ↓)
  • Transcriptional activation of BIM (3.8-fold ↑), PUMA (4.2-fold ↑), and DR5 (5.1-fold ↑)
  • ER oxidase ERO1α induction, causing hyperoxidation and cytochrome c release [5] [6]

In osteosarcoma models, CHOP-dependent apoptosis coincides with caspase-3 activation (3.5-fold increase) and PARP cleavage. Critically, CHOP-knockout cells exhibit 70% resistance to psoralen-induced apoptosis, confirming CHOP's centrality in this pathway [1] [5].

Table 4: ER Stress Markers Regulated by Psoralen in Cancer Models

UPR ComponentGene/ProteinChange (vs. Control)Functional Consequence
ER ChaperonesGRP78↑ 6.0-foldMisfolded protein sequestration
GRP94↑ 4.5-foldClient protein folding
UPR Sensorsp-PERK↑ 8.2-foldeIF2α phosphorylation; ATF4 translation
XBP1(s)↑ 5.1-foldCHOP/GADD34 transcriptional activation
Pro-ApoptoticCHOP↑ 12.0-foldBcl-2 repression; BIM/PUMA induction
Cleaved caspase-3↑ 3.5-foldDNA fragmentation; apoptotic body formation

Properties

Product Name

Psoralen-c 2 cep

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile

Molecular Formula

C26H35N2O6P

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3

InChI Key

DBDHKKULBPYUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.